molecular formula C11H15NO B14425350 3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile CAS No. 81548-84-7

3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile

Cat. No.: B14425350
CAS No.: 81548-84-7
M. Wt: 177.24 g/mol
InChI Key: IGUPXLAKQHIXQN-UHFFFAOYSA-N
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Description

3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 2-methylhept-6-en-3-yn-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile typically involves the reaction of 2-methylhept-6-en-3-yn-2-ol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile is unique due to the presence of both the nitrile and the 2-methylhept-6-en-3-yn-2-yloxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

81548-84-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-methylhept-6-en-3-yn-2-yloxy)propanenitrile

InChI

InChI=1S/C11H15NO/c1-4-5-6-8-11(2,3)13-10-7-9-12/h4H,1,5,7,10H2,2-3H3

InChI Key

IGUPXLAKQHIXQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCC=C)OCCC#N

Origin of Product

United States

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